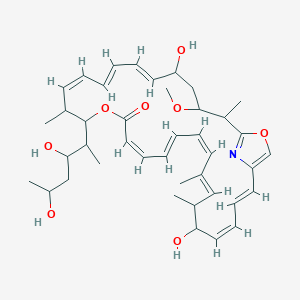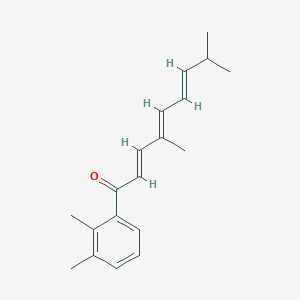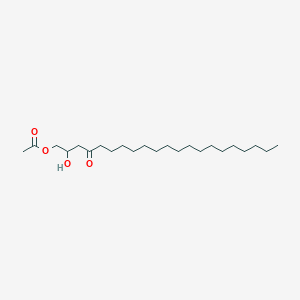
Spongiadioxin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spongiadioxin A is a polybrominated dibenzo-p-dioxin compound isolated from the Australian marine sponge Dysidea dendyi. It is one of two cytotoxic tetrabromodibenzo-p-dioxins discovered from this sponge, the other being Spongiadioxin B . These compounds are notable for their complex structures and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The structures of Spongiadioxin A and B were established through 1D and 2D NMR spectroscopy, X-ray analysis of the methyl ether of this compound, and synthesis of the methyl ether of Spongiadioxin B from diphenyl ether isolated from Dysidea herbacea . The synthetic routes involve the bromination of dibenzo-p-dioxin structures under controlled conditions to achieve the desired tetrabrominated products.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the difficulty in sourcing the marine sponge Dysidea dendyi. The compound is primarily obtained through extraction and isolation from natural sources.
Chemical Reactions Analysis
Types of Reactions
Spongiadioxin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: Bromine atoms in the structure can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while substitution reactions can yield various halogenated analogs.
Scientific Research Applications
Spongiadioxin A has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of polybrominated dibenzo-p-dioxins.
Biology: Investigated for its cytotoxic properties and potential as an anticancer agent.
Medicine: Explored for its potential therapeutic applications due to its biological activity.
Industry: Studied for its environmental impact and role as a naturally occurring organohalogen.
Mechanism of Action
The mechanism of action of Spongiadioxin A involves its interaction with cellular targets, leading to cytotoxic effects. The compound is believed to interfere with cellular processes by binding to specific proteins or enzymes, disrupting normal cellular functions. The exact molecular targets and pathways involved are still under investigation, but it is known to induce apoptosis in certain cancer cell lines .
Comparison with Similar Compounds
Spongiadioxin A is unique among polybrominated dibenzo-p-dioxins due to its specific bromination pattern and biological activity. Similar compounds include:
Spongiadioxin B: Another tetrabromodibenzo-p-dioxin isolated from Dysidea dendyi.
1,3,6,8-Tetrachlorodibenzo-p-dioxin: A natural dioxin formed during the decay of plant material.
Polybrominated diphenyl ethers (PBDEs): A class of brominated compounds with similar structures and environmental persistence.
Properties
Molecular Formula |
C12H4Br4O3 |
|---|---|
Molecular Weight |
515.77 g/mol |
IUPAC Name |
3,4,6,8-tetrabromodibenzo-p-dioxin-1-ol |
InChI |
InChI=1S/C12H4Br4O3/c13-4-1-6(15)10-8(2-4)18-11-7(17)3-5(14)9(16)12(11)19-10/h1-3,17H |
InChI Key |
SSCRQJOLSHUSSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1OC3=C(O2)C(=C(C=C3O)Br)Br)Br)Br |
synonyms |
spongiadioxin A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


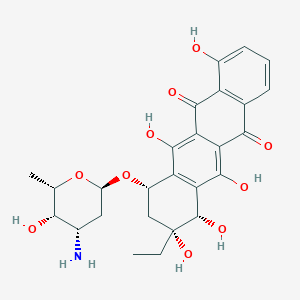

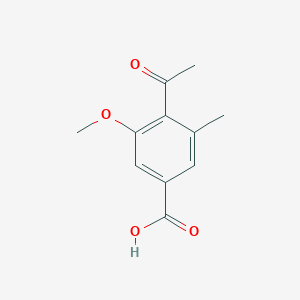

![kaempferol 3-O-alpha-L-[6'''-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]-7-O-beta-D-glucopyranoside](/img/structure/B1254521.png)

![4-(3-Tert-butyl-11-methylbenzo[b][1,4]benzodiazepin-6-yl)benzoic acid](/img/structure/B1254523.png)

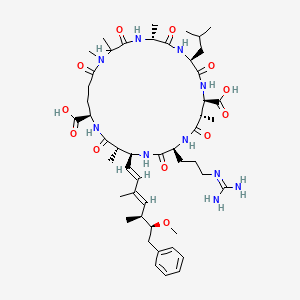
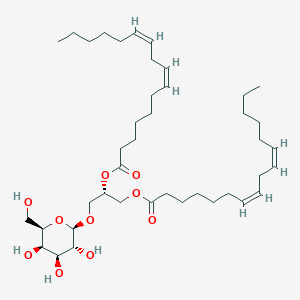
![(2S)-2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]-3-methylbutanoic acid](/img/structure/B1254535.png)
